4,8-Dichloro-6-nitroquinoline-3-carbonitrile

CAS No.: 915369-46-9

Cat. No.: VC2533505

Molecular Formula: C10H3Cl2N3O2

Molecular Weight: 268.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915369-46-9 |

|---|---|

| Molecular Formula | C10H3Cl2N3O2 |

| Molecular Weight | 268.05 g/mol |

| IUPAC Name | 4,8-dichloro-6-nitroquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C10H3Cl2N3O2/c11-8-2-6(15(16)17)1-7-9(12)5(3-13)4-14-10(7)8/h1-2,4H |

| Standard InChI Key | MPJQECCTXQJBOS-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

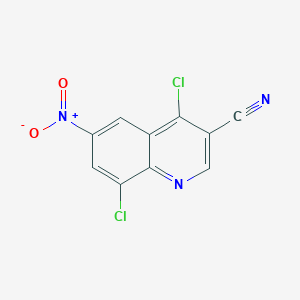

4,8-Dichloro-6-nitroquinoline-3-carbonitrile features a quinoline backbone, which is a heterocyclic aromatic ring system, substituted with two chlorine atoms, a nitro group, and a carbonitrile functional group. The compound contains multiple functional groups that contribute to its chemical versatility and reactivity patterns.

The compound's structure consists of a bicyclic system with nitrogen incorporated into one of the rings. The presence of chlorine atoms at positions 4 and 8, a nitro group at position 6, and a carbonitrile group at position 3 creates a molecule with distinct electronic properties and reactivity patterns . This particular arrangement of functional groups contributes to its utility in organic synthesis and drug development.

Identification Parameters

The compound can be identified through various chemical identifiers, summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 915369-46-9 |

| IUPAC Name | 4,8-dichloro-6-nitroquinoline-3-carbonitrile |

| Molecular Formula | C₁₀H₃Cl₂N₃O₂ |

| InChIKey | MPJQECCTXQJBOS-UHFFFAOYSA-N |

| PubChem CID | 17759323 |

| Creation Date | December 3, 2007 |

Table 1: Identification parameters of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Structural Representation

The chemical structure is represented by the SMILES notation: C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)N+[O-] . This notation provides a linear text representation of the compound's two-dimensional structure, encoding the arrangement of atoms and bonds in a format that can be interpreted by computational chemistry software.

Physical and Chemical Properties

4,8-Dichloro-6-nitroquinoline-3-carbonitrile exhibits specific physical and chemical properties that influence its behavior in various chemical environments and applications. Understanding these properties is essential for predicting its reactivity and designing synthetic routes involving this compound.

Basic Physical Properties

The compound exists as a solid at room temperature with the following physical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 268.05 g/mol |

| Density | 1.66 g/cm³ |

| Boiling Point | 456.1°C at 760 mmHg |

| Flash Point | 229.6°C |

| Physical State | Solid |

Table 2: Physical properties of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Chemical and Structural Properties

The chemical behavior of this compound is influenced by its electronic structure and functional groups:

| Property | Value |

|---|---|

| XLogP3-AA | 3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| Exact Mass | 266.9602317 Da |

| Topological Polar Surface Area | 82.5 Ų |

Table 3: Chemical and structural properties of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

The XLogP3-AA value of 3 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic character. This property is relevant for its potential applications in pharmaceutical development, as it may influence membrane permeability and absorption . The absence of hydrogen bond donors, combined with the presence of four hydrogen bond acceptors, establishes a specific interaction profile that affects its behavior in biological systems and chemical reactions.

Applications and Uses

4,8-Dichloro-6-nitroquinoline-3-carbonitrile serves as a versatile building block in chemical synthesis, with applications spanning multiple sectors of the chemical and pharmaceutical industries.

Pharmaceutical Development

In pharmaceutical research, this compound functions as a key intermediate in the synthesis of drug candidates and bioactive compounds . The quinoline scaffold itself is prevalent in numerous pharmaceutically relevant molecules, including antimalarials, antibacterials, and anticancer agents. The specific substitution pattern of 4,8-dichloro-6-nitroquinoline-3-carbonitrile allows for selective modifications to produce derivatives with targeted biological activities.

The presence of reactive functional groups enables medicinal chemists to introduce structural diversity through various transformations, facilitating structure-activity relationship studies and optimization of pharmacological properties . The chlorine substituents, in particular, offer sites for introducing other functional groups through cross-coupling reactions and nucleophilic substitutions.

Chemical Research and Industrial Applications

Beyond pharmaceutical applications, this compound serves as an intermediate in the synthesis of specialty chemicals, including:

-

Dyes and pigments, where the extended conjugation of the quinoline system contributes to optical properties

-

Advanced materials with specific electronic or photophysical characteristics

-

Agrochemicals, where quinoline derivatives have shown various biological activities

The compound's versatility stems from its multi-functionalized structure, allowing chemists to access diverse molecular architectures through selective transformations of its functional groups .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 4: Hazard classifications for 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

| Parameter | Specification |

|---|---|

| Purity | ≥97% |

| Transport Classification | UN2811 |

| Typical Pack Size | 1 g |

| Grade | Synthesis/Research |

Table 5: Commercial specifications for 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume